Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-氟甲基酮

描述

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone, also known as Z-IETD-FMK, is a synthetic organic compound . It is a caspase-8 inhibitor and has been used in various studies to inhibit caspase-8 activity . It has been used to study its effects on porcine parvovirus (PPV)-induced caspase-3 activity in steroidogenic luteal cells and its effects on retinal ganglion and astroglia in rat eyes .

Molecular Structure Analysis

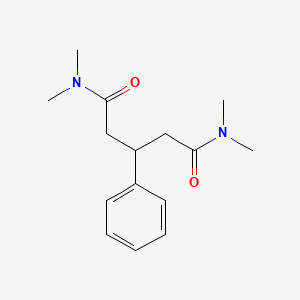

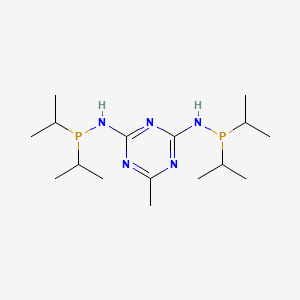

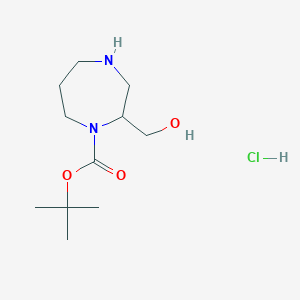

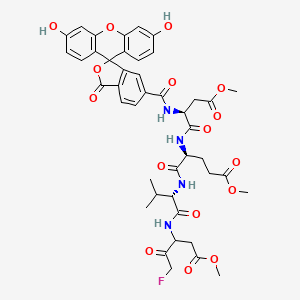

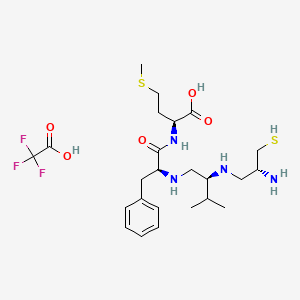

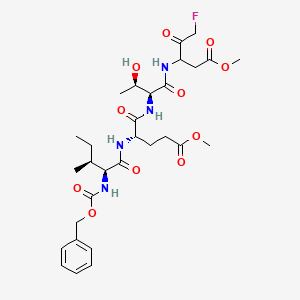

The empirical formula of Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone is C30H43FN4O11 . It has a molecular weight of 654.68 . The SMILES string representation of the molecule isCCC@HC@HOCc1ccccc1)C(=O)NC@@H=O)C(=O)NC@@HO)C(=O)NC@@H=O)C(=O)CF . Physical And Chemical Properties Analysis

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone is a powder that is soluble in methanol (10 mg/mL) and DMSO (20 mM, clear, colorless to light yellow) . It should be stored at -20°C .科学研究应用

免疫学作用

- Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-氟甲基酮 (z-IETD-FMK),一种caspase抑制剂,已被发现可以抑制人T细胞增殖并在体外充当免疫抑制剂。它抑制有丝分裂原和IL-2诱导的T细胞增殖,而不影响caspase-8和caspase-3的加工 (Lawrence & Chow, 2012).

凋亡与癌症治疗

- 在癌症治疗中,特别是在单纯疱疹病毒胸苷激酶/更昔洛韦系统 (TK/GCV) 中,z-IETD-FMK 已被证明参与凋亡途径,影响此类治疗的疗效 (Beltinger et al., 1999).

Caspase抑制与凋亡

- 这种化合物在通过阻断caspase的加工来抑制凋亡方面也很重要,而caspase在凋亡途径中至关重要。这表明它在开发新的凋亡抑制剂方面具有潜力 (Slee et al., 1996).

在饮食和癌症预防中的作用

- 发现Z-IETD-FMK在研究膳食异硫氰酸酯及其在癌症化学预防中的作用方面很重要,特别是在诱导白血病细胞凋亡方面。它突出了caspase-8在异硫氰酸酯诱导的凋亡中的关键作用 (Xu & Thornalley, 2000).

与肿瘤细胞的相互作用

- 该化合物在肿瘤细胞和免疫细胞之间的相互作用中发挥作用,影响T细胞中IL-10的失调,这会导致与肿瘤相关的免疫抑制 (Yang et al., 2003).

神经退行性疾病与凋亡

- Z-IETD-FMK已与研究神经元caspase-3参与神经可塑性和学习有关,表明其在神经退行性疾病研究中具有潜在意义 (Stepanichev et al., 2005).

其他背景

- 此外,该化合物有助于理解凋亡中的caspase非依赖性途径,如原发性T淋巴细胞中所证明的。这种理解在凋亡研究的更广泛背景下至关重要 (Ferraro-Peyret et al., 2002).

作用机制

Target of Action

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone, also known as Z-IETD-FMK, primarily targets caspase-8 , a key enzyme involved in the initiation of apoptosis . Caspase-8 plays a crucial role in the extrinsic pathway of apoptosis, which is triggered by external signals .

Mode of Action

Z-IETD-FMK acts as an irreversible inhibitor of caspase-8 . It binds to the active site of the enzyme, preventing it from cleaving its substrates and thereby blocking the progression of apoptosis .

Biochemical Pathways

By inhibiting caspase-8, Z-IETD-FMK affects the extrinsic pathway of apoptosis . This pathway is typically initiated by the binding of death ligands to their respective receptors, leading to the activation of caspase-8 . Inhibition of caspase-8 by Z-IETD-FMK prevents the downstream activation of other caspases, ultimately blocking apoptosis .

Result of Action

The inhibition of caspase-8 by Z-IETD-FMK results in the suppression of apoptosis . This can have various effects at the cellular level, depending on the context. For instance, it has been used to study the activity of caspase-8 in porcine kidney cells and its effects on porcine parvovirus (PPV)-induced caspase-3 activity in steroidogenic luteal cells .

Action Environment

The action, efficacy, and stability of Z-IETD-FMK can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, it is recommended to be stored at -20°C, indicating that temperature can affect its stability . .

安全和危害

The safety data sheet for Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone indicates that it should not be used for food, drug, pesticide or biocidal product use . It should be stored at -20°C and handled with personal protective equipment/face protection . In case of contact with skin, eyes or clothing, it should be washed off immediately with plenty of water for at least 15 minutes .

生化分析

Biochemical Properties

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone interacts with caspase-8, an enzyme involved in the initiation of apoptosis or programmed cell death . The compound inhibits the activity of caspase-8, thereby influencing the biochemical reactions associated with apoptosis .

Cellular Effects

The effects of Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone on cells are primarily related to its role as a caspase-8 inhibitor. By inhibiting caspase-8, it can potentially prevent the initiation of apoptosis, thereby influencing cell survival .

Molecular Mechanism

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone exerts its effects at the molecular level by binding to caspase-8 and inhibiting its activity . This prevents the cascade of events that would normally lead to apoptosis.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C .

Metabolic Pathways

属性

IUPAC Name |

methyl (4S)-5-[[(2S,3R)-1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21?,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLCQASLWHYEMX-KQURNKOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43FN4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。